Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate
Description
Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyridine ring with an amino group at the 3-position and a tert-butoxycarbonyl (Boc)-protected methylamine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates. The Boc group enhances solubility and stability during synthetic processes, while the pyridine core facilitates π-π interactions in target binding .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6,12H2,1-3H3,(H,14,15) |
InChI Key |
AUZGUOWGHHCQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action .
Medicine: It is explored for its role in the synthesis of pharmaceutical compounds with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclohexane-Based Analogs
Example: tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ()
- Structural Differences : Replaces the pyridine ring with a cyclohexane scaffold bearing a methoxy group.
- The methoxy group enhances lipophilicity compared to the pyridine’s aromatic system, which may influence membrane permeability .
- Synthesis : Prepared via Boc protection of a pre-functionalized cyclohexanamine, highlighting modular approaches for carbamate derivatives .
Pyridine Derivatives with Extended Chains
Example: tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate ()
- Structural Differences: Features a four-carbon chain linking the Boc-protected amine to the pyridine ring, with an additional amino group at the 4-position.
- The 3-pyridinyl vs. 4-pyridinyl substitution may reduce electronic conjugation, affecting hydrogen-bonding interactions .
Hydroxy- and Methoxy-Substituted Pyridines
Examples :
- tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate ()
- Structural Differences : Hydroxy and methoxy groups at the 4- and 5-positions on the pyridine ring.
- Impact: Polar substituents (e.g., -OH, -OCH₃) increase solubility in aqueous media, beneficial for bioavailability. Methoxy groups may sterically hinder interactions with flat binding pockets compared to the amino group in the target compound .
Halogen-Substituted Pyridines
Example: tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate ()
- Structural Differences : Dichloro substituents at the 2- and 6-positions on the pyridine ring.
- Impact: Electron-withdrawing chlorine atoms reduce the basicity of the amino group, altering protonation states under physiological conditions. Increased steric bulk may limit accessibility to enzymatic active sites.
- Synthesis : High-yield routes involve chlorination of pyridine precursors before Boc protection, demonstrating adaptability for halogenated analogs .
Complex Heterocyclic Systems
Example: tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()
- Structural Differences: Incorporates fused chromenone, pyrazolopyrimidine, and fluorophenyl moieties.
- Fluorine atoms improve metabolic stability and lipophilicity, critical for in vivo efficacy .
Biological Activity
Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate is a compound of growing interest in medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a molecular formula of and a molecular weight of approximately 223.27 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-aminopyridine structure. This unique arrangement of functional groups facilitates various chemical interactions, making it a valuable candidate for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been shown to modulate enzymatic activities, which can lead to diverse pharmacological effects. Its mechanism typically involves the binding to active sites of target proteins, thereby influencing their function.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting β-secretase and acetylcholinesterase activities, which are critical in the context of neurodegenerative diseases like Alzheimer's disease .
2. Neuroprotective Effects:
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it has been noted to enhance cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective role against oxidative stress and inflammation .
3. Modulation of Receptor Activity:
The compound's interaction with various receptors has also been explored, indicating its potential as a lead compound for developing pharmaceuticals targeting specific receptor pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[(4-aminopyridin-3-yl)methyl]carbamate | Variation in amino group position | |
| Tert-butyl N-[(3-acetylpyridin-4-yl)methyl]carbamate | Acetyl group substitution | |
| Tert-butyl N-[[(1S,2S)-1-benzyl]-3-tert-butoxycarbonylamino]-4-(2-pyridyl)phenylmethyl]carbamate | Complex structure | Multiple functional groups |
This table illustrates how this compound stands out due to its specific structural characteristics that enhance its reactivity and biological interactions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Study:
- Enzyme Interaction Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
